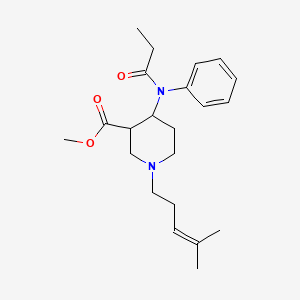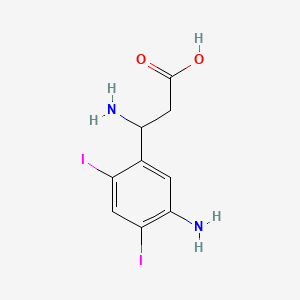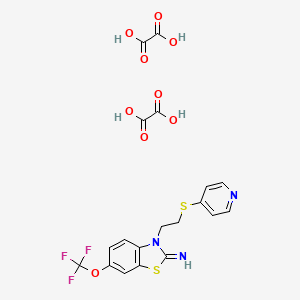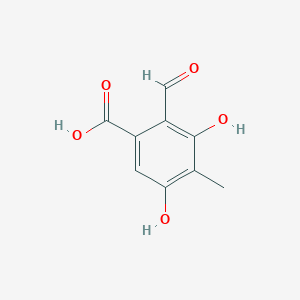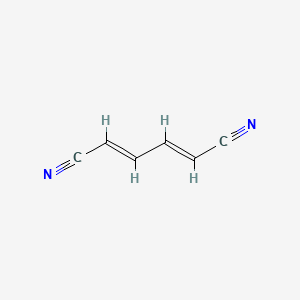
trans,trans-Mucononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans,trans-Mucononitrile: is an organic compound with the chemical formula C6H4N2 It is a diene nitrile, characterized by the presence of two nitrile groups (-CN) attached to a conjugated diene system
準備方法
Synthetic Routes and Reaction Conditions: trans,trans-Mucononitrile can be synthesized through several methods. One common method involves the isomerization of cis,cis-mucononitrile. This process typically requires a catalyst and specific reaction conditions to achieve the desired trans,trans configuration. Another method involves the direct synthesis from butadiene and hydrogen cyanide, followed by a series of chemical transformations to introduce the nitrile groups.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include catalytic hydrogenation, isomerization, and purification steps to obtain the final product. The choice of catalysts and reaction conditions is crucial to optimize the production efficiency and minimize by-products.
化学反応の分析
Types of Reactions: trans,trans-Mucononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form muconic acid derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile groups under appropriate conditions.
Major Products Formed:
Oxidation: Muconic acid and its derivatives.
Reduction: Amino derivatives of mucononitrile.
Substitution: Various substituted mucononitrile compounds, depending on the nucleophile used.
科学的研究の応用
Chemistry: trans,trans-Mucononitrile is used as a building block in the synthesis of polymers and advanced materials. Its conjugated diene system makes it a valuable monomer for producing high-performance polymers with unique properties.
Biology and Medicine: Research has explored the potential of this compound in drug development and as a precursor for biologically active compounds. Its reactivity and functional groups allow for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of trans,trans-mucononitrile involves its reactivity with various chemical species. The conjugated diene system and nitrile groups allow it to participate in a range of chemical reactions, including polymerization, oxidation, and reduction. These reactions are facilitated by the electronic structure of the compound, which can interact with catalysts and reagents to form new chemical bonds.
類似化合物との比較
cis,cis-Mucononitrile: An isomer of trans,trans-mucononitrile with different spatial arrangement of the nitrile groups.
Muconic Acid: A related compound with carboxylic acid groups instead of nitriles.
Dimethyl Muconate: A derivative with ester groups.
Uniqueness: this compound is unique due to its specific geometric configuration, which imparts distinct chemical and physical properties. Its conjugated diene system and nitrile groups make it a versatile compound for various chemical transformations and applications.
特性
CAS番号 |
5867-88-9 |
|---|---|
分子式 |
C6H4N2 |
分子量 |
104.11 g/mol |
IUPAC名 |
(2E,4E)-hexa-2,4-dienedinitrile |
InChI |
InChI=1S/C6H4N2/c7-5-3-1-2-4-6-8/h1-4H/b3-1+,4-2+ |
InChIキー |
QLQYLCRMTTXKHS-ZPUQHVIOSA-N |
異性体SMILES |
C(=C/C#N)\C=C\C#N |
正規SMILES |
C(=CC#N)C=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


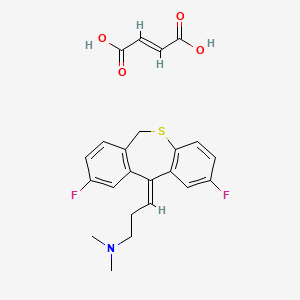
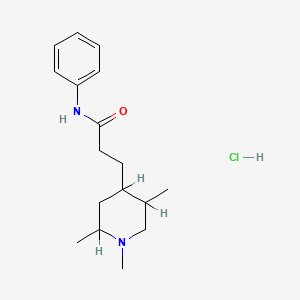
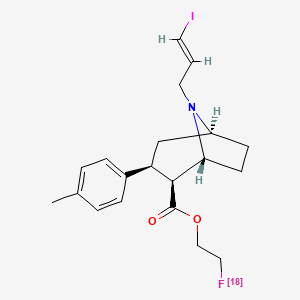

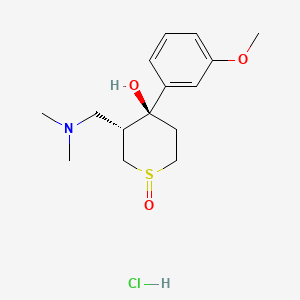
![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride](/img/structure/B12758943.png)
